molecular formula C8H12O B3045326 2-Isopropyl-5-methylfuran CAS No. 10504-05-9

2-Isopropyl-5-methylfuran

Cat. No.: B3045326
CAS No.: 10504-05-9
M. Wt: 124.18 g/mol
InChI Key: JYOVNNBTWWYRGU-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylfuran is a chemical compound with the molecular formula C8H12O . It has an average mass of 124.180 Da and a monoisotopic mass of 124.088814 Da .


Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the reaction with n-butyllithium in tetrahydrofuran at room temperature for 4 hours, followed by a reaction at 25 degrees Celsius for another 4 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a furan ring with isopropyl and methyl groups attached .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been shown to participate in Diels–Alder cycloaddition reactions when co-fed with olefins over ZSM-5 . Co-feeding propylene with furan (C4 diene) increased the toluene aromatic selectivity from 22% to 59%. Similarly, co-feeding propylene with 2-methylfuran (C5 diene) increased the xylenes aromatic selectivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Isopropyl-5-methylfuran can be synthesized through various chemical reactions. For example, mercuric triflate-catalyzed synthesis from 1-alkyn-5-ones has proven effective under mild conditions (Imagawa, Kurisaki, & Nishizawa, 2004).
  • The compound is also produced via catalytic transfer hydrogenation of furfural using non-precious metal catalysts. This method transforms furfural into 2-methylfuran, which can then be further processed into 2-methyltetrahydrofuran, a valuable solvent in organic chemistry (Liu et al., 2020).

Biofuel Research

  • This compound has been investigated for its potential in biofuel applications. Studies have examined its combustion and emissions characteristics when blended with gasoline in spark-ignition engines. These studies reveal that it offers similar energy density and knock suppression abilities compared to other biofuel candidates (Wei et al., 2014).

Catalysis and Industrial Chemistry

  • The compound plays a role in catalysis, particularly in the conversion of biomass-derived chemicals. For instance, palladium-catalyzed oxidative alkoxylation reactions have been used to form functionalized furans, including this compound (Han & Widenhoefer, 2004).
  • It's also used in the synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. These derivatives have applications in various industrial sectors, including pharmaceuticals and fuels (Chávez-Sifontes et al., 2015).

Pharmaceutical Research

  • In the pharmaceutical sector, this compound derivatives have been examined for antiviral activity against SARS-CoV-2. Molecular modeling studies suggest that these compounds could be potential inhibitors of the virus, demonstrating the versatility of this compound in medicinal chemistry (Palsaniya et al., 2021).

Environmental and Energy Research

  • The compound's role in energy and environmental research is significant, especially in the field of electrochemistry for biofuel generation. The electrocatalytic hydrogenation of furfurals to produce furans, including 2-methylfuran, demonstrates a potential path for converting electrical energy into liquid organic fuels (Nilges & Schröder, 2013).

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylfuran involves the conversion of hemicellulose-derived furfural to 2-methylfuran on a bifunctional Ru/RuOx/C catalyst using isopropyl alcohol as the hydrogen donor . This process involves a combination of isotopic labeling and kinetic studies .

Safety and Hazards

2-Isopropyl-5-methylfuran is classified as a highly flammable liquid and vapor. It is toxic if swallowed and fatal if inhaled . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using the substance only in well-ventilated areas or outdoors .

Future Directions

Future research on 2-Isopropyl-5-methylfuran could focus on its potential applications in the production of targeted aromatics using Diels–Alder classes of reactions with furans and olefins over ZSM-5 . This could lead to increased selectivity for certain aromatic compounds .

Properties

IUPAC Name

2-methyl-5-propan-2-ylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(2)8-5-4-7(3)9-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOVNNBTWWYRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443302
Record name 2-isopropyl-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-05-9
Record name 2-Methyl-5-(1-methylethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10504-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-isopropyl-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-5-methylfuran
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EM83HW6FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Isopropyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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